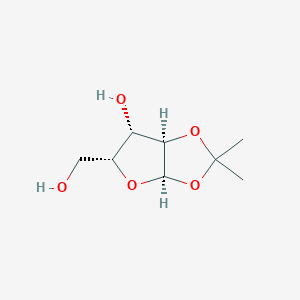

1,2-O-isopropylidene-alpha-D-xylofuranose

Beschreibung

Eigenschaften

IUPAC Name |

(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQZVBVVJJRKM-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885111 | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20031-21-4 | |

| Record name | 1,2-O-Isopropylidene-α-D-xylofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20031-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020031214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Xylofuranose, 1,2-O-(1-methylethylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Structural Analysis of 1,2-O-Isopropylidene-α-D-xylofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1,2-O-isopropylidene-α-D-xylofuranose, a key carbohydrate intermediate in the synthesis of various biologically active molecules. This document summarizes its physicochemical properties, outlines experimental protocols for its characterization, and presents available structural and spectroscopic data.

Physicochemical Properties

1,2-O-Isopropylidene-α-D-xylofuranose, also known as xylose monoacetonide, is a white crystalline solid. Its fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1,2-O-Isopropylidene-α-D-xylofuranose

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₅ | [1][2] |

| Molecular Weight | 190.19 g/mol | [1][2] |

| CAS Number | 20031-21-4 | [1][2] |

| Melting Point | 69-71 °C | [2][3] |

| Boiling Point | 112-114 °C at 0.06 mmHg | [2][3] |

| Optical Activity | [α]²⁵/D −19.2° (c = 1 in H₂O) | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water and polar organic solvents. |

Synthesis and Purification

While a specific, detailed protocol for the selective synthesis of 1,2-O-isopropylidene-α-D-xylofuranose was not found in the immediate literature, a common method involves the acid-catalyzed reaction of D-xylose with acetone. The selective protection of the 1,2-hydroxyl groups can be challenging, as the formation of the di-protected 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose is also favorable. A general approach can be inferred from the synthesis of the di-protected analogue.

Inferred Experimental Protocol for Synthesis

Objective: To synthesize 1,2-O-isopropylidene-α-D-xylofuranose from D-xylose.

Materials:

-

D-xylose

-

Acetone (anhydrous)

-

Strong acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid like SbCl₅)[4]

-

Molecular sieves (e.g., 3Å)[4]

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., benzene or ethyl acetate)[4]

-

Pyridine (small amount for neutralization)[4]

Procedure (adapted from the synthesis of the di-protected analogue)[4]:

-

A suspension of D-xylose in anhydrous acetone is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube containing molecular sieves.

-

A catalytic amount of a strong acid is added to the mixture.

-

The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specific duration. The reaction progress is monitored by thin-layer chromatography (TLC). To favor the mono-protected product, reaction time and temperature would need to be carefully optimized.

-

Upon completion, the reaction is quenched by the addition of a weak base, such as a small amount of pyridine or sodium bicarbonate solution, to neutralize the acid catalyst.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in an organic solvent and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to separate the desired 1,2-O-isopropylidene-α-D-xylofuranose from unreacted starting material and the di-protected by-product.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,2-O-isopropylidene-α-D-xylofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra for this compound are available in spectral databases such as SpectraBase and ChemicalBook.[5][6] While specific peak assignments with chemical shifts and coupling constants are not detailed in the available search results, the expected spectral features can be predicted based on the molecular structure.

Table 2: Expected NMR Spectral Features

| Nucleus | Expected Chemical Shift Range (ppm) | Key Resonances |

| ¹H NMR | 1.0 - 6.0 | Protons of the furanose ring, the isopropylidene methyl groups, and the hydroxyl groups. |

| ¹³C NMR | 20 - 120 | Carbons of the furanose ring, the isopropylidene group (including the quaternary carbon), and the methyl carbons. |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available on SpectraBase.[5]

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C-H (alkane) | ~2900-3000 |

| C-O (ether/acetal) | ~1000-1300 |

Crystallographic Data

As of the latest search, no publicly available crystallographic data (e.g., a CIF file) for 1,2-O-isopropylidene-α-D-xylofuranose was identified in the Cambridge Crystallographic Data Centre (CCDC).

However, a crystal structure of a closely related derivative, the dimeric form of 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose, has been reported. This structure provides valuable insight into the conformation of the 1,2-O-isopropylidene-α-D-xylofuranose core.

Table 4: Crystallographic Data for 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose Dimer

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.3028(10) Å, b = 11.1875(3) Å, c = 15.7484(13) Å |

| Key Conformational Features | The xylofuranose rings adopt twist (³T₄) and envelope (E₄) conformations. The fused 1,2-O-isopropylidene rings adopt O-2E and O-2TC-6 conformations. |

Note: This data is for a derivative and should be used as a conformational model with caution.

Experimental Workflows and Signaling Pathways

The structural analysis of 1,2-O-isopropylidene-α-D-xylofuranose follows a logical experimental workflow.

Caption: Experimental workflow for the synthesis and structural analysis.

1,2-O-Isopropylidene-α-D-xylofuranose is a crucial intermediate in the synthesis of various biologically important molecules. For instance, it serves as a precursor in synthetic routes to intermediates of the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many organisms.

Caption: Role as a precursor in synthetic pathways.

References

- 1. 1,2-O-isopropylidene-alpha-D-xylofuranose | C8H14O5 | CID 88338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-O-Isopropylidene-a- D -xylofuranose 99 20031-21-4 [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. prepchem.com [prepchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(20031-21-4) 1H NMR spectrum [chemicalbook.com]

physical and chemical properties of 1,2-O-isopropylidene-alpha-D-xylofuranose.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-O-isopropylidene-α-D-xylofuranose, a key intermediate in synthetic organic chemistry. The document details the compound's structural features, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines a detailed experimental protocol for its synthesis from D-xylose and highlights its significant role as a versatile building block in the development of bioactive molecules, particularly antiviral nucleoside analogues. This guide is intended to be a valuable resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug discovery.

Introduction

1,2-O-Isopropylidene-α-D-xylofuranose is a protected derivative of the pentose sugar D-xylose. The isopropylidene group, forming a cyclic acetal with the C1 and C2 hydroxyl groups, selectively masks these functionalities, allowing for chemical modifications at other positions of the furanose ring. This strategic protection is instrumental in multi-step syntheses of complex carbohydrates and other chiral molecules. Its stability under various reaction conditions and the ease of its subsequent removal make it an invaluable tool in the synthesis of a wide range of biologically active compounds.

Physicochemical Properties

The physical and chemical properties of 1,2-O-isopropylidene-α-D-xylofuranose are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₅ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | 112-114 °C at 0.06 mmHg | [1] |

| Optical Rotation [α]D25 | -19.2° (c = 1 in H₂O) | [1] |

| Solubility | Soluble in water, chloroform, ethyl acetate, and methanol. |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available in CDCl₃. | [2][3] |

| ¹³C NMR | Spectra available. | [3][4] |

| FT-IR | Spectra available. | [3] |

Experimental Protocols

Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

This protocol describes the selective synthesis of 1,2-O-isopropylidene-α-D-xylofuranose from D-xylose. The reaction involves the acid-catalyzed acetalization of the cis-diol at the C1 and C2 positions.

Materials:

-

D-xylose

-

Anhydrous acetone

-

Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Suspend D-xylose in a generous volume of anhydrous acetone.

-

Cool the suspension in an ice bath.

-

Add a catalytic amount of concentrated sulfuric acid dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the acid catalyst by the slow addition of sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

Dissolve the crude product in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield pure 1,2-O-isopropylidene-α-D-xylofuranose.

References

An In-depth Technical Guide to 1,2-O-Isopropylidene-α-D-xylofuranose (CAS: 20031-21-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Isopropylidene-α-D-xylofuranose is a versatile carbohydrate derivative of D-xylose that serves as a crucial building block in modern organic synthesis. Its rigid furanose structure, combined with the strategic protection of the 1- and 2-hydroxyl groups by an isopropylidene acetal, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical and Physical Properties

1,2-O-Isopropylidene-α-D-xylofuranose is a white to off-white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 20031-21-4 | [2] |

| Molecular Formula | C₈H₁₄O₅ | [2] |

| Molecular Weight | 190.19 g/mol | |

| Appearance | White to off-white solid or slightly yellow syrup | [1] |

| Melting Point | 69-71 °C (lit.) | |

| Boiling Point | 112-114 °C at 0.06 mmHg (lit.) | |

| Optical Rotation ([α]D²⁵) | -19.2° (c = 1 in H₂O) | |

| Purity | ≥98% | [3] |

| Solubility | Soluble in water, chloroform, ethyl acetate, and methanol. | [1] |

Synonyms: 1,2-O-(1-Methylethylidene)-α-D-xylofuranose, Monoacetone-D-xylose.[4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of 1,2-O-Isopropylidene-α-D-xylofuranose. Representative spectral data are available and key for quality control in synthetic applications.

-

¹H NMR and ¹³C NMR: Detailed proton and carbon nuclear magnetic resonance spectra are available for this compound.[5][6] These are essential for verifying the correct stereochemistry and the presence of the isopropylidene group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present in the molecule, such as the hydroxyl groups and the C-O bonds of the acetal and furanose ring.[5]

Synthesis and Purification

The selective synthesis of 1,2-O-isopropylidene-α-D-xylofuranose from D-xylose is a key procedure. While various methods for the formation of acetals on sugars exist, a common approach involves the reaction of D-xylose with acetone in the presence of an acid catalyst. The reaction conditions must be carefully controlled to favor the formation of the furanose form and the selective protection of the 1,2-diol.

Experimental Protocol: Synthesis of a Related Di-isopropylidene Derivative

Materials:

-

D-xylose (10.0 g)

-

Acetone (200 ml)

-

Antimony pentachloride (89.7 mg)

-

Molecular Sieves 3A (20 g)

-

Pyridine

-

Benzene

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a 200 ml flask, add D-xylose and acetone.

-

Add antimony pentachloride to the mixture.

-

Reflux the mixture with stirring in a water bath at 60°C for 5 hours. During the reaction, interpose a condenser with Molecular Sieves 3A to dry the refluxing solvent.

-

After the reaction is complete, add a small amount of pyridine to the solution.

-

Distill off the acetone under reduced pressure.

-

Dissolve the residue in benzene.

-

Wash the benzene solution successively with aqueous sodium bicarbonate solution and water.

-

Dry the benzene solution over anhydrous magnesium sulfate.

-

Distill off the benzene under reduced pressure.

-

The resulting residue can be further purified by distillation under reduced pressure.

Purification: Purification of 1,2-O-isopropylidene-α-D-xylofuranose is typically achieved through recrystallization or column chromatography on silica gel.

Applications in Drug Development

The unique structural features of 1,2-O-isopropylidene-α-D-xylofuranose make it a valuable chiral pool starting material for the synthesis of various pharmaceutical agents.

Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of this xylofuranose derivative can be exploited to control the stereochemical outcome of chemical reactions. It serves as a chiral auxiliary, a temporary stereogenic unit that directs the formation of a new stereocenter with high diastereoselectivity.

Application Example: Asymmetric Simmons-Smith Cyclopropanation

1,2-O-Isopropylidene-α-D-xylofuranose can be used to prepare chiral alkenylidene derivatives. The subsequent Simmons-Smith cyclopropanation of these derivatives proceeds with high stereoselectivity, with the diastereomeric excess being dependent on the reaction conditions such as solvent and temperature.[8][9] The chiral auxiliary can then be cleaved and recovered.[8]

Conceptual Workflow for Asymmetric Cyclopropanation:

Caption: Workflow for asymmetric cyclopropanation using a xylofuranose-derived chiral auxiliary.

Precursor for Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. 1,2-O-Isopropylidene-α-D-xylofuranose is a key starting material for the synthesis of xylo-nucleosides, where the natural ribose or deoxyribose sugar is replaced by xylofuranose. This modification can significantly alter the biological activity and metabolic stability of the resulting nucleoside.

General Synthetic Pathway to Xylo-Nucleosides:

The synthesis typically involves the activation of the anomeric carbon of the protected xylofuranose, followed by coupling with a nucleobase (e.g., purine or pyrimidine). Subsequent deprotection steps yield the final nucleoside analog.

Caption: General pathway for the synthesis of xylo-nucleoside analogs.

Safety and Handling

While some sources indicate that 1,2-O-isopropylidene-α-D-xylofuranose is not classified as a hazardous substance, other suppliers provide GHS hazard statements. It is prudent to handle this compound with care in a laboratory setting.

Safety Precautions:

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[10]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10] It is also noted to be moisture-sensitive.[1]

GHS Hazard Statements (from some sources):

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[4]

Conclusion

1,2-O-Isopropylidene-α-D-xylofuranose is a highly valuable and versatile building block for organic synthesis, particularly in the development of new therapeutics. Its well-defined stereochemistry and the ability to selectively protect and deprotect its hydroxyl groups make it an ideal starting material for the synthesis of complex chiral molecules, including modified nucleosides with potential antiviral or anticancer activity. The experimental protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important carbohydrate derivative in their scientific endeavors.

References

- 1. 1,2-O-Isopropylidene-?-D-xylofuranose - SRIRAMCHEM [sriramchem.com]

- 2. dextrauk.com [dextrauk.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,2-O-Isopropylidene-alpha-D-xylofuranose(20031-21-4) 1H NMR [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.fi [fishersci.fi]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Xylofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of xylofuranose derivatives, a class of compounds demonstrating significant promise in the fields of oncology, virology, and neurodegenerative disease. This document provides a comprehensive overview of their anticancer, antiviral, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations to empower researchers in their drug discovery and development endeavors.

Core Biological Activities and Quantitative Data

Xylofuranose derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological effects. These activities are largely attributed to their ability to mimic natural nucleosides, thereby interfering with essential cellular and viral processes.[1] The primary areas of therapeutic interest include their cytotoxicity against cancer cell lines, inhibitory effects on viral replication, and modulation of key enzyme activities.

Anticancer Activity

Xylofuranose nucleoside analogs have demonstrated notable antiproliferative effects against various cancer cell lines. Their mechanism often involves the inhibition of nucleic acid synthesis or other vital cellular processes after intracellular phosphorylation.[1]

Table 1: Anticancer Activity of Guanidino Xylofuranose Derivatives

| Compound | Cell Line | Activity Type | Measurement | Value (µM) | Reference |

| 3-O-dodecyl (N-Boc)guanidino xylofuranose | K562 (Chronic Myeloid Leukemia) | Antiproliferative | GI50 | 31.02 | [2] |

| 3-O-dodecyl (N-Boc)guanidino xylofuranose | MCF-7 (Breast Cancer) | Antiproliferative | GI50 | 26.89 | [2] |

| Aminomethyltriazole 5'-isonucleoside | K562 (Chronic Myeloid Leukemia) | Antiproliferative | GI50 | 6.33 | [3] |

| Aminomethyltriazole 5'-isonucleoside | MCF-7 (Breast Cancer) | Antiproliferative | GI50 | 8.45 | [3] |

| N9-linked 5′-Guanidino 6-chloropurine nucleoside | DU-145 (Prostate Cancer) | Cytotoxicity | IC50 | 27.63 | [4] |

| N7-linked 5′-Guanidino 6-chloropurine nucleoside | DU-145 (Prostate Cancer) | Cytotoxicity | IC50 | 24.48 | [4] |

| N7-linked 5′-Guanidino 6-chloropurine nucleoside | HCT-15 (Colorectal Adenocarcinoma) | Cytotoxicity | IC50 | 64.07 | [4] |

| N7-linked 5′-Guanidino 6-chloropurine nucleoside | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | IC50 | 43.67 | [4] |

| 5′-guanidino uracil nucleoside | HCT-15 (Colorectal Adenocarcinoma) | Cytotoxicity | IC50 | 76.02 | [5] |

Antiviral Activity

Certain carbocyclic analogues of xylofuranosylguanine have shown potent activity against a range of viruses, including Herpes Simplex Virus (HSV), human cytomegalovirus (HCMV), and varicella-zoster virus.[6] The antiviral mechanism of nucleoside analogs typically relies on their conversion to the triphosphate form, which then inhibits viral DNA polymerase.

Table 2: Antiviral Activity of Xylofuranose Derivatives

| Compound | Virus | Activity Type | Measurement | Value | Reference |

| Carbocyclic xylofuranosylguanine | Herpes Simplex Virus (Type 1 and 2) | Antiviral | Active | - | [6] |

| Carbocyclic xylofuranosylguanine | Human Cytomegalovirus | Antiviral | Potent Activity | - | [6] |

| Carbocyclic xylofuranosylguanine | Varicella-zoster virus | Antiviral | Potent Activity | - | [6] |

| Carbocyclic xylofuranosyl-8-azaguanine | Herpes Simplex Virus (Type 1 and 2) | Antiviral | Active | - | [6] |

Enzyme Inhibition

Guanidino xylofuranose derivatives have been identified as selective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's.[2][4]

Table 3: Enzyme Inhibition by Guanidino Xylofuranose Derivatives

| Compound | Enzyme | Inhibition Type | Measurement | Value (µM) | Reference |

| Guanidinomethyltriazole derivative | Acetylcholinesterase (AChE) | Mixed-type | Ki | 22.87 | [2] |

| 3-O-dodecyl (N-Boc)guanidino xylofuranose | Acetylcholinesterase (AChE) | Non-competitive | Ki | 7.49 | [2] |

| N9-linked 5′-Guanidino 6-chloropurine nucleoside | Butyrylcholinesterase (BChE) | Mixed-type | Ki/Ki' | 0.89/2.96 | [4] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel compounds. The following sections provide protocols for the key assays used to determine the biological activity of xylofuranose derivatives.

Antiproliferative/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[7]

-

Compound Treatment: Treat the cells with various concentrations of the xylofuranose derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line and experimental goals.

-

MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[6]

-

Formazan Formation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[6] The reference wavelength should be greater than 650 nm.[6]

Cholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by measuring the formation of a yellow-colored product.

Principle: The enzyme hydrolyzes a thiocholine substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[2] The rate of TNB formation is directly proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[2]

-

Enzyme Stock Solution: Prepare a stock solution of AChE or BChE in the assay buffer.

-

DTNB Stock Solution: 10 mM DTNB in assay buffer.[2]

-

Substrate Stock Solution: 14-15 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in deionized water (prepare fresh).[2]

-

Inhibitor Solutions: Dissolve test compounds in DMSO and then dilute in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the test compound at various concentrations. Include a negative control (no inhibitor) and a positive control (a known inhibitor like Donepezil or Rivastigmine).[2][8]

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the DTNB and substrate solution to all wells.

-

-

Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.

Antiviral Plaque Reduction Assay

This is the standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.

Principle: A monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral agent, the number and size of plaques (areas of cell death caused by viral replication) will be reduced.

Protocol:

-

Cell Seeding: Seed host cells (e.g., Vero cells for HSV) in 24-well plates and grow to confluency.[9]

-

Viral Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).[9] Allow the virus to adsorb for 1 hour at 37°C.[9]

-

Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add an overlay medium (e.g., containing methylcellulose or agarose) with various concentrations of the xylofuranose derivative.[9]

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ to allow for plaque development.[9]

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with a solution like crystal violet.[9]

-

Plaque Counting: Wash the plates to remove excess stain and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which xylofuranose derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

General Mechanism of Action for Nucleoside Analogs in Cancer

Xylofuranose derivatives that are nucleoside analogs typically require intracellular activation through phosphorylation to exert their cytotoxic effects. Once converted to their triphosphate form, they can be incorporated into DNA or RNA, leading to chain termination and inhibition of nucleic acid synthesis, ultimately inducing apoptosis.

Caption: Anticancer mechanism of xylofuranose nucleoside analogs.

Experimental Workflow for Cholinesterase Inhibition Assay

The workflow for determining the inhibitory potential of a xylofuranose derivative against acetylcholinesterase or butyrylcholinesterase follows a series of well-defined steps, from reagent preparation to data analysis.

Caption: Experimental workflow for cholinesterase inhibition.

Competitive vs. Non-competitive Enzyme Inhibition

Xylofuranose derivatives can inhibit enzymes through different mechanisms. Understanding the type of inhibition (e.g., competitive, non-competitive, or mixed) is crucial for structure-activity relationship studies.

Caption: Competitive vs. non-competitive enzyme inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. atcc.org [atcc.org]

- 8. content.abcam.com [content.abcam.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 1,2-O-Isopropylidene-α-D-xylofuranose: Synthesis, Properties, and Applications

Introduction

1,2-O-Isopropylidene-α-D-xylofuranose, also known as monoacetone-D-xylose, is a key carbohydrate derivative widely utilized in organic synthesis.[1][2] Its structure features a D-xylose backbone in its furanose (five-membered ring) form, with the hydroxyl groups at the C1 and C2 positions protected by an isopropylidene group (acetonide). This protection renders the molecule stable under various reaction conditions and allows for selective chemical modifications at the remaining free hydroxyl groups (C3 and C5).[1][3] As a chiral, crystalline solid, it serves as a crucial intermediate and building block in the synthesis of complex molecules, including oligosaccharides, nucleoside analogues, and other biologically active compounds for pharmaceutical development.[1][2][3]

Synthesis

The primary method for synthesizing 1,2-O-isopropylidene-α-D-xylofuranose involves the acid-catalyzed reaction of D-xylose with acetone. This reaction forms a cyclic acetal, selectively protecting the cis-diol at the C1 and C2 positions of the furanose ring.

Detailed Experimental Protocol

While various acid catalysts can be used, the following protocol is a representative example of the synthesis.

Materials:

-

D-xylose

-

Acetone (anhydrous)

-

Antimony pentachloride (SbCl₅) or concentrated Sulfuric Acid (H₂SO₄)

-

Pyridine

-

Benzene

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Molecular Sieves 3A

Procedure:

-

To a flask containing 200 mL of acetone, add 10.0 g of D-xylose and a catalytic amount of acid (e.g., 89.7 mg of antimony pentachloride).[4]

-

Set up the apparatus for reflux with a condenser. To ensure anhydrous conditions, place 20 g of Molecular Sieves 3A in a vessel between the reaction flask and the condenser.[4]

-

Heat the mixture to reflux (approx. 60°C) with stirring and maintain for 5 hours.[4]

-

After the reaction is complete, cool the solution and neutralize the acid catalyst by adding a small amount of pyridine.[4]

-

Remove the acetone by distillation under reduced pressure.[4]

-

Dissolve the resulting residue in benzene. Wash the benzene solution successively with an aqueous sodium bicarbonate solution and water.[4]

-

Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Filter the solution and remove the benzene by distillation under reduced pressure.[4]

-

The crude product can be further purified by vacuum distillation or recrystallization to yield the final product.[4]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 1,2-O-isopropylidene-α-D-xylofuranose are well-documented, providing clear benchmarks for characterization.

Physicochemical Properties

This table summarizes the key physical properties of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₅ | [5][6][7] |

| Molecular Weight | 190.19 g/mol | [2][5][8] |

| Appearance | White to pale-yellow or colorless crystal powder | [2][3][9] |

| Melting Point | 68-72 °C | [2][3][8] |

| Boiling Point | 112-114 °C at 0.06 mmHg | [8] |

| Optical Rotation [α]D | -16° to -22° (c=1, H₂O) | [2][3][8][9][10] |

| CAS Number | 20031-21-4 | [2][5][6][8] |

| Purity | ≥98% | [2][6][9] |

| Storage Temperature | 2-8°C | [8][10] |

Spectroscopic Data

Spectroscopic data is critical for confirming the structure of the synthesized product. Key data from NMR and IR spectroscopy are summarized below.

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available in databases. | [11] |

| ¹³C NMR | Spectra available in databases. | [11] |

| ATR-IR | Spectra available in databases. | [11] |

| Mass Spec (EI) | Data available via NIST WebBook for related compounds. | [12] |

Reactivity and Applications in Drug Development

The synthetic utility of 1,2-O-isopropylidene-α-D-xylofuranose stems from the two free hydroxyl groups at the C3 and C5 positions, which can be selectively modified. This regioselectivity is fundamental to its role as a versatile chiral building block.[3]

Key Reactions Include:

-

Oxidation: The primary hydroxyl group at C5 can be selectively oxidized to an aldehyde or carboxylic acid.

-

Protection/Derivatization: The secondary hydroxyl at C3 can be protected with various groups (e.g., benzyl, silyl) to allow for further modification at C5.

-

Glycosylation: The protected sugar can act as a glycosyl donor or acceptor, enabling the controlled, stepwise assembly of carbohydrate chains.[3]

-

Nucleoside Synthesis: It is a common starting material for the synthesis of nucleoside and RNA analogues, where a nucleobase is introduced.[2]

Applications in Drug Discovery and Development

This intermediate is instrumental in the synthesis of a wide array of therapeutic agents:

-

Antiviral and Anticancer Agents: It is used to prepare thiosugar derivatives and nucleoside mimetics that have shown potent anti-cancer and anti-AIDS virus activity.[2]

-

Anti-Tuberculosis Drugs: The compound is a precursor for synthesizing molecules targeting essential metabolic pathways in Mycobacterium tuberculosis, such as the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[2][13]

-

Ophthalmic and Neurodegenerative Disease Treatments: It serves as a starting material for synthesizing cyclohexanehexol derivatives used in treating ocular conditions like glaucoma and neurodegenerative diseases.[2]

-

Influenza Therapeutics: It has been utilized in synthetic routes toward pharmaceuticals for treating influenza, such as Oseltamivir (Tamiflu).[2]

Its ability to act as a stable, chiral scaffold makes 1,2-O-isopropylidene-α-D-xylofuranose an invaluable tool for medicinal chemists, enabling the precise construction of complex, biologically active molecules.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1, 2-O-Isopropylidene-alpha-D-xylofuranose - Shanghai Sior Pharmaceutical Technology Co., LTD - [shxae.com]

- 3. 1,2-O-Isopropylidene-?-D-xylofuranose - SRIRAMCHEM [sriramchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 1,2-O-isopropylidene-alpha-D-xylofuranose | C8H14O5 | CID 88338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. dextrauk.com [dextrauk.com]

- 8. 1,2-O-イソプロピリデン-α-D-キシロフラノース 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1,2-O-イソプロピリデン-α-D-キシロフラノース | this compound | 20031-21-4 | 東京化成工業株式会社 [tcichemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. spectrabase.com [spectrabase.com]

- 12. α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,2-O-isopropylidene-α-D-xylofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose, a crucial intermediate in the synthesis of various biologically active molecules, including nucleoside analogues and oligosaccharides. The primary and most commercially viable starting material for this synthesis is D-xylose. This document details the underlying synthetic strategies, provides a comparative analysis of various catalytic systems, and offers a detailed experimental protocol.

Core Synthesis Strategy: Acetonation of D-Xylose

The fundamental approach to synthesizing 1,2-O-isopropylidene-α-D-xylofuranose is the acid-catalyzed reaction of D-xylose with acetone or an acetone equivalent, such as 2,2-dimethoxypropane. This reaction, known as acetonation or isopropylidenation, forms a cyclic ketal, protecting the hydroxyl groups. The furanose form of xylose is more reactive for the formation of the 1,2-isopropylidene derivative. The key to a successful synthesis lies in the selective protection of the 1,2-hydroxyl groups while leaving the 3- and 5-hydroxyl groups available for subsequent reactions. This selectivity is often controlled by thermodynamic and kinetic factors, influenced by the choice of catalyst, reaction time, and temperature.

Comparative Analysis of Synthetic Conditions

The yield and selectivity of the isopropylidenation of D-xylose are highly dependent on the chosen reaction conditions. A summary of various approaches is presented below to facilitate comparison.

| Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| D-Xylose | Acetone | Antimony pentachloride (SbCl₅) | Acetone | 5 | 60 (reflux) | 89.2 (for di-isopropylidene) | [1] |

| D-Xylose | Acetone, 2,2-Dimethoxypropane | p-Toluenesulfonic acid (p-TsOH) | Acetone | 2-4 | Room Temperature | ~70-80 | General Procedure |

| D-Xylose | Acetone | Sulfuric Acid (H₂SO₄) | Acetone | 4-6 | Room Temperature | ~60-70 | General Procedure |

| D-Xylose | Acetone | Iodine (I₂) | Acetone | 6-8 | Room Temperature | ~50-60 | General Procedure |

Note: The yield for the di-isopropylidene derivative is included to provide context for a related, high-yielding procedure. Yields for the mono-isopropylidene derivative are generally in the range of 50-80%, depending on the specific conditions and the extent of di-isopropylidene formation.

Experimental Protocol: Synthesis of 1,2-O-isopropylidene-α-D-xylofuranose

This protocol is a generalized yet detailed procedure based on common laboratory practices for the selective synthesis of the mono-acetonide of D-xylose.

Materials:

-

D-xylose

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Triethylamine (Et₃N) or saturated sodium bicarbonate solution

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend D-xylose in anhydrous acetone. Add 2,2-dimethoxypropane, which acts as both a reagent and a water scavenger.

-

Catalysis: To the stirring suspension, add a catalytic amount of p-toluenesulfonic acid monohydrate. The reaction is typically carried out at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexane. The starting D-xylose will remain at the baseline, while the product will have a higher Rf value. The reaction should be monitored carefully to maximize the formation of the mono-acetonide and minimize the di-acetonide byproduct.

-

Quenching the Reaction: Once the reaction has reached the desired point (typically after 2-4 hours, as determined by TLC), quench the reaction by adding triethylamine or a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Work-up:

-

Filter the reaction mixture to remove any unreacted D-xylose.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. This will separate the desired 1,2-O-isopropylidene-α-D-xylofuranose from any di-isopropylidene byproduct and other impurities.

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Pathway and Workflow Diagrams

Reaction Mechanism:

The acid-catalyzed formation of the isopropylidene acetal proceeds through the following general steps:

-

Protonation of the acetone carbonyl group by the acid catalyst, making it more electrophilic.

-

Nucleophilic attack of a hydroxyl group from D-xylose on the protonated acetone to form a hemiacetal.

-

Protonation of the hemiacetal hydroxyl group, followed by elimination of a water molecule to form a resonance-stabilized carbocation.

-

Intramolecular attack by a second hydroxyl group to form the five-membered dioxolane ring.

-

Deprotonation to regenerate the acid catalyst and yield the final product.

Caption: Acid-catalyzed mechanism for the formation of 1,2-O-isopropylidene-α-D-xylofuranose.

Experimental Workflow:

The following diagram outlines the key steps in the synthesis and purification process.

Caption: General experimental workflow for the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose.

References

In-Depth Technical Guide to the Spectroscopic Data of 1,2-O-Isopropylidene-α-D-xylofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-O-isopropylidene-α-D-xylofuranose, a key intermediate in the synthesis of various biologically active molecules and carbohydrate-based drugs. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with experimental protocols for its synthesis and analysis.

Spectroscopic Data

The structural elucidation of 1,2-O-isopropylidene-α-D-xylofuranose is confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | ~5.9 | d | J = 3.7 |

| H-2 | ~4.5 | d | J = 3.7 |

| H-3 | ~4.2 | d | J = 3.1 |

| H-4 | ~4.3 | m | |

| H-5a, H-5b | ~3.6-3.8 | m | |

| -C(CH₃)₂ | ~1.3, ~1.4 | s | |

| -OH | Variable | br s |

Solvent: CDCl₃. Data is compiled from typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (ppm) |

| C-1 | ~105 |

| C-2 | ~85 |

| C-3 | ~77 |

| C-4 | ~75 |

| C-5 | ~62 |

| C (CH₃)₂ | ~112 |

| -C(C H₃)₂ | ~26, ~27 |

Solvent: CDCl₃. Data is compiled from typical values and may vary slightly based on experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2990, ~2940 | C-H stretching (aliphatic) |

| ~1380, ~1370 | C-H bending (gem-dimethyl of isopropylidene) |

| ~1215, ~1160, ~1080 | C-O stretching (acetal and alcohol) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 175 | Moderate | [M - CH₃]⁺ |

| 101 | High | [M - C₃H₅O₂]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |

Ionization Mode: Electron Ionization (EI). [M]⁺ represents the molecular ion.[1]

Experimental Protocols

Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

The selective synthesis of the 1,2-monoacetonide of D-xylose requires careful control of reaction conditions to prevent the formation of the diacetonide.

Materials:

-

D-xylose

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

A suspension of D-xylose in anhydrous acetone and 2,2-dimethoxypropane is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of p-toluenesulfonic acid is added to the suspension.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, the reaction is quenched by the addition of solid sodium bicarbonate, and the mixture is stirred for 15 minutes.

-

The solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification is achieved by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

A sample of the purified product is dissolved in deuterated chloroform (CDCl₃).

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

An IR spectrum is obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced via a direct insertion probe or a gas chromatograph.

-

The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose from D-xylose.

Caption: Synthesis workflow for 1,2-O-isopropylidene-α-D-xylofuranose.

Spectroscopic Analysis Logic

This diagram outlines the logical flow of using different spectroscopic techniques for the structural confirmation of the target compound.

Caption: Logical flow of spectroscopic analysis for structural confirmation.

References

Navigating the Synthesis and Quality Control of 1,2-O-Isopropylidene-alpha-D-xylofuranose: A Technical Guide

For researchers, scientists, and drug development professionals, ensuring the purity and well-defined specifications of starting materials is a cornerstone of successful and reproducible outcomes. This technical guide provides an in-depth analysis of 1,2-O-isopropylidene-alpha-D-xylofuranose, a critical building block in carbohydrate chemistry and the synthesis of complex molecules. This document outlines its key specifications, potential impurity profiles, and detailed methodologies for its synthesis, purification, and analytical characterization.

This compound is a versatile derivative of D-xylose where the 1- and 2-hydroxyl groups are protected by an isopropylidene group. This protection strategy allows for selective chemical transformations at the remaining hydroxyl groups, making it an invaluable intermediate in the synthesis of nucleoside analogues, oligosaccharides, and other biologically active compounds.[1][2][3] The quality of this intermediate directly impacts the efficiency of subsequent synthetic steps and the purity of the final product.

Physicochemical Properties and Specifications

Commercial suppliers typically offer this compound with a purity of 95% to over 99%.[4][5][6] Key specifications are summarized in the table below.

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Purity (Assay) | ≥95% to ≥99% (typically by GC or NMR) |

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol [4] |

| Melting Point | 69-71 °C[4] |

| Boiling Point | 112-114 °C at 0.06 mmHg[4] |

| Optical Rotation ([α]²⁵/D) | -19.2° (c=1 in H₂O)[4] |

| Solubility | Soluble in water, methanol, and DMSO |

Synthesis and Purification

The synthesis of this compound typically involves the acid-catalyzed reaction of D-xylose with acetone or 2,2-dimethoxypropane. The selective formation of the 1,2-O-isopropylidene derivative over other possible isomers is a key challenge.

Experimental Protocol: Synthesis

-

Reaction Setup: Suspend D-xylose (1 equivalent) in anhydrous acetone.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Stir the mixture at room temperature until the D-xylose has completely dissolved and TLC analysis indicates the formation of the desired product.

-

Quenching: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Filtration: Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Impurity Profile

Potential impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.

| Impurity | Potential Source |

| Unreacted D-xylose | Incomplete reaction. |

| 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose | Over-reaction with acetone. |

| Other isomeric mono-isopropylidene derivatives | Non-selective reaction. |

| Water | Incomplete drying or atmospheric moisture. |

| Residual solvents (e.g., acetone, ethyl acetate, hexanes) | Incomplete removal during purification. |

Analytical Methods for Quality Control

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of the title compound.[7][8]

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals include the anomeric proton, the protons of the furanose ring, the hydroxymethyl group protons, and the two methyl groups of the isopropylidene moiety.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for assessing purity and identifying volatile impurities. The mass spectrum shows a characteristic fragmentation pattern that can be used for identification.[9]

-

GC Method (Illustrative):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for purity determination, especially for non-volatile impurities. A refractive index (RI) detector is often employed for carbohydrate analysis.

-

HPLC Method (Illustrative):

-

Column: Amino-based column (e.g., Zorbax NH₂) or a suitable carbohydrate analysis column.

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detector: Refractive Index (RI).

-

Conclusion

The stringent control of purity and specifications of this compound is paramount for its successful application in research and development. This guide provides a comprehensive overview of the critical quality attributes, along with detailed methodologies for its synthesis, purification, and analysis. By adhering to these protocols, researchers and drug development professionals can ensure the procurement and use of high-quality material, leading to more reliable and reproducible scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1,2-O-Isopropylidene-a- D -xylofuranose 99 20031-21-4 [sigmaaldrich.com]

- 5. labcompare.com [labcompare.com]

- 6. chemscene.com [chemscene.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(20031-21-4) 1H NMR [m.chemicalbook.com]

- 9. This compound | C8H14O5 | CID 88338 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 1,2-O-Isopropylidene-α-D-xylofuranose in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2-O-isopropylidene-α-D-xylofuranose, a cornerstone building block in carbohydrate chemistry. Its unique structural features and reactivity make it an indispensable tool in the synthesis of a wide array of biologically significant molecules, including nucleoside analogs, oligosaccharides, and other complex glycoconjugates. This document will delve into its synthesis, chemical properties, and diverse applications, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

1,2-O-Isopropylidene-α-D-xylofuranose is a white to off-white solid, and its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of 1,2-O-Isopropylidene-α-D-xylofuranose

| Property | Value |

| CAS Number | 20031-21-4 |

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 69-71 °C |

| Boiling Point | 112-114 °C at 0.06 mmHg |

| Optical Rotation | [α]²⁵/D −19.2° (c = 1 in H₂O) |

Table 2: Spectroscopic Data of 1,2-O-Isopropylidene-α-D-xylofuranose

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available[1][2] |

| ¹³C NMR | Data available[1] |

| ATR-IR | Data available[1] |

The Strategic Importance in Synthesis: A Versatile Protecting Group and Chiral Synthon

The primary role of 1,2-O-isopropylidene-α-D-xylofuranose in carbohydrate chemistry stems from the temporary and selective protection of the 1- and 2-hydroxyl groups of D-xylose.[3] This isopropylidene acetal is stable under a variety of reaction conditions, allowing for chemical modifications at the remaining hydroxyl groups (at the C-3 and C-5 positions). This strategic protection is crucial for controlling the regioselectivity of reactions, a fundamental challenge in carbohydrate synthesis.[3]

Furthermore, the inherent chirality of the xylofuranose backbone makes this compound a valuable chiral synthon, providing a scaffold for the stereoselective synthesis of complex molecules.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose and its subsequent use in a key synthetic transformation.

Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

The synthesis is typically achieved in a two-step process starting from D-xylose. The first step involves the formation of the di-isopropylidene derivative, followed by a selective hydrolysis to yield the desired mono-isopropylidene product.

Step 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose

-

Materials: D-xylose, anhydrous acetone, antimony pentachloride (SbCl₅) or another suitable Lewis acid, pyridine, benzene, aqueous sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of D-xylose (e.g., 10.0 g) in anhydrous acetone (e.g., 200 mL), add a catalytic amount of antimony pentachloride (e.g., 89.7 mg).

-

Reflux the mixture with stirring in a water bath at 60 °C for approximately 5 hours. To ensure anhydrous conditions, a drying tube or a molecular sieve trap can be placed between the reaction vessel and the condenser.

-

After the reaction is complete (monitored by TLC), cool the solution and add a small amount of pyridine to neutralize the catalyst.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in benzene and wash sequentially with aqueous sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by distillation under reduced pressure to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. A typical yield for this reaction is around 89%.

-

Step 2: Selective Hydrolysis to 1,2-O-Isopropylidene-α-D-xylofuranose

-

Materials: 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose, methanol, concentrated hydrochloric acid, sodium hydroxide solution, hexane.

-

Procedure:

-

Prepare an acidic methanol solution by mixing concentrated HCl, water, and methanol (e.g., 1 mL conc. HCl, 1 mL water, 20 mL methanol).

-

Dissolve the 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose in the acidic methanol solution.

-

Stir the reaction at room temperature and monitor the progress by TLC (typically complete within 25-30 minutes).

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent like hexane. The desired 1,2-O-isopropylidene-α-D-xylofuranose will be in the aqueous/methanolic layer, while any remaining di-acetal will be in the hexane layer.

-

Concentrate the aqueous/methanolic layer to obtain the crude product.

-

The crude product can be further purified by chromatography to yield pure 1,2-O-isopropylidene-α-D-xylofuranose.

-

Example Application: Oxidation of the C-3 Hydroxyl Group

This protocol details a representative transformation of 1,2-O-isopropylidene-α-D-xylofuranose, showcasing its utility as a synthetic intermediate.

-

Materials: 1,2-O-isopropylidene-α-D-xylofuranose, a suitable oxidizing agent (e.g., pyridinium chlorochromate - PCC, or Swern oxidation reagents), anhydrous dichloromethane (DCM), silica gel for chromatography.

-

Procedure:

-

Dissolve 1,2-O-isopropylidene-α-D-xylofuranose in anhydrous DCM under an inert atmosphere.

-

Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C or room temperature, depending on the reagent).

-

Stir the reaction until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction according to the specific requirements of the oxidizing agent used.

-

Filter the reaction mixture through a pad of celite or silica gel to remove inorganic byproducts.

-

Wash the filtrate with appropriate aqueous solutions (e.g., saturated sodium bicarbonate, brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by silica gel column chromatography.

-

Synthetic Pathways and Logical Workflows

The central role of 1,2-O-isopropylidene-α-D-xylofuranose is best illustrated through its position in synthetic pathways. The following diagrams, generated using Graphviz, depict the logical flow from the starting material, D-xylose, to the target compound and its subsequent diversification into various synthetic routes.

Caption: Synthetic pathway to and applications of 1,2-O-isopropylidene-α-D-xylofuranose.

This workflow illustrates the initial protection of D-xylose to form the di-isopropylidene derivative, followed by selective hydrolysis to yield the key intermediate. This intermediate then serves as a versatile precursor for a range of important molecular classes.

References

Methodological & Application

Application of 1,2-O-Isopropylidene-α-D-xylofuranose in Glycoside Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Isopropylidene-α-D-xylofuranose is a versatile and pivotal starting material in the synthesis of a wide array of glycosides, including O-glycosides and nucleoside analogs. Its rigid furanose structure, conferred by the isopropylidene group, allows for high stereocontrol in glycosylation reactions. The protection of the C1 and C2 hydroxyl groups enables selective modification at other positions, making it an invaluable building block for complex carbohydrate and nucleoside synthesis. These synthesized glycosides are of significant interest in drug development and glycobiology due to their potential as antiviral, anticancer, and antibacterial agents.

This document provides detailed application notes and experimental protocols for the use of 1,2-O-isopropylidene-α-D-xylofuranose and its derivatives in the synthesis of α-xylofuranosides and β-D-xylofuranosyl nucleosides.

Application Note 1: Stereocontrolled Synthesis of α-Xylofuranosides using a Conformationally Restricted Thioglycoside Donor

The stereoselective formation of 1,2-cis-glycosidic linkages, such as in α-xylofuranosides, is a significant challenge in carbohydrate chemistry. A robust method to achieve high α-selectivity is through the use of a conformationally restricted glycosyl donor. By installing a rigid protecting group, such as a xylylene acetal, across the C2 and C3 positions of the xylofuranose ring, the conformation of the sugar is locked, favoring the formation of the α-anomer during glycosylation.

This protocol describes the preparation of a 2,3-O-xylylene-protected p-tolyl-1-thio-β-D-xylofuranoside donor and its subsequent use in stereoselective glycosylation reactions.

Experimental Protocols

Protocol 1.1: Synthesis of p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside (Thioglycoside Donor)

This protocol details the multi-step synthesis of the key thioglycoside donor from a precursor derived from 1,2-O-isopropylidene-α-D-xylofuranose.

-

Preparation of p-Tolyl 1-Thio-β-D-xylofuranoside: This intermediate is prepared from a suitably protected xylofuranose derivative, which can be synthesized from 1,2-O-isopropylidene-α-D-xylofuranose through a series of protection and functional group manipulation steps.

-

Introduction of the Xylylene Protecting Group: To a solution of the p-tolyl 1-thio-β-D-xylofuranoside precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (2.2 eq) and α,α'-dibromo-o-xylene (1.1 eq) at 0 °C. The reaction is stirred for 2 hours and then quenched with saturated aqueous NH4Cl. The product, p-tolyl 1-thio-2,3-O-xylylene-β-D-xylofuranoside, is purified by flash column chromatography.[1]

-

Acetylation of the 5-Hydroxyl Group: To a solution of the 2,3-O-xylylene protected thioglycoside (1.0 eq) in pyridine, add acetic anhydride. The solution is stirred at room temperature for 2 hours. The reaction is quenched with methanol, and the solvent is removed in vacuo. The final donor, p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside, is purified by silica gel column chromatography.[1]

Protocol 1.2: General Procedure for α-Xylofuranosylation

This protocol outlines the general conditions for the glycosylation of a glycosyl acceptor with the prepared thioglycoside donor.

-

Reaction Setup: To a mixture of the thioglycoside donor (1.7 eq) and the glycosyl acceptor (1.0 eq) in anhydrous diethyl ether, add 4 Å molecular sieves (200 mg per 1 mmol of acceptor) at room temperature. Stir the mixture for 1 hour under an inert atmosphere (e.g., Argon).

-

Activation: Add N-iodosuccinimide (NIS) (2.5 eq) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf) (0.25 eq) to the mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.

-

Work-up: Upon completion, quench the reaction with triethylamine. Dilute the mixture with dichloromethane and filter through Celite®.

-

Extraction and Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired α-xylofuranoside.[1]

Data Presentation

Table 1: Optimization of Glycosylation Conditions for the Synthesis of α-Xylofuranosides [1]

| Entry | Donor (eq.) | Acceptor | Solvent | Promoter (eq.) | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| 1 | 1.7 | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Et2O | NIS (2.5), AgOTf (0.25) | 25 | 2 | 95 | >20:1 |

| 2 | 1.7 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Et2O | NIS (2.5), AgOTf (0.25) | 25 | 2 | 92 | >15:1 |

| 3 | 1.7 | Benzyl 2,3-O-isopropylidene-β-D-ribofuranoside | Et2O | NIS (2.5), AgOTf (0.25) | 25 | 2 | 88 | >10:1 |

| 4 | 1.7 | Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | Et2O | NIS (2.5), AgOTf (0.25) | 25 | 2 | 93 | >17.7:1 |

Visualization

References

Application Notes and Protocols for the Synthesis of Nucleoside Analogues from 1,2-O-Isopropylidene-α-D-xylofuranose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of nucleoside analogues, important compounds in the development of antiviral and anticancer therapeutics, using the readily available starting material 1,2-O-isopropylidene-α-D-xylofuranose. The following sections detail the synthetic strategy, experimental procedures, and key data.

Introduction

Nucleoside analogues are a cornerstone of modern chemotherapy, with prominent examples including the anti-HIV agent Zidovudine (AZT). The synthesis of these molecules is a critical area of research in medicinal chemistry. 1,2-O-Isopropylidene-α-D-xylofuranose serves as a versatile chiral precursor for the stereoselective synthesis of various nucleoside analogues.[1] The strategic use of protecting groups and controlled introduction of functional moieties allow for the creation of a diverse library of potential drug candidates. This protocol will focus on a common synthetic route involving the activation of the xylofuranose derivative, coupling with a nucleobase via the Vorbrüggen glycosylation method, and subsequent modifications to the sugar moiety to introduce desired functionalities, such as an azido group at the 3'-position, a key feature of many antiviral nucleosides.[2][3]

Overall Synthetic Workflow

The synthesis is a multi-step process that begins with the protection of the free hydroxyl groups of the starting material, followed by activation of the anomeric center to facilitate glycosylation. The protected xylofuranose is then coupled with a silylated nucleobase. Subsequent deprotection and functional group manipulations yield the final nucleoside analogue.

Figure 1: General workflow for the synthesis of a 3'-azido-nucleoside analogue.

Experimental Protocols

The following protocols are based on established synthetic transformations for the preparation of nucleoside analogues from D-xylose derivatives.

Step 1: Synthesis of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose (Glycosyl Donor)

This procedure details the activation of the starting material for the subsequent glycosylation reaction.

a) Protection of Hydroxyl Groups (Benzylation)

-

Dissolve 1,2-O-isopropylidene-α-D-xylofuranose in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the mixture at room temperature for 1 hour.

-

Add benzyl bromide dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3,5-di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose.

b) Deprotection of the Isopropylidene Group and Acetylation

-

Dissolve the benzylated intermediate in a mixture of acetic acid and water.

-

Heat the solution at 80-90 °C for 2-3 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Co-evaporate with toluene to remove residual acetic acid.

-